
N3-(4-Methylpiperazin-1-yl)-beta-alaninamide (C2H2O4)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N3-(4-Methylpiperazin-1-yl)-beta-alaninamide (C2H2O4) is a compound that features a piperazine ring substituted with a methyl group and an alaninamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N3-(4-Methylpiperazin-1-yl)-beta-alaninamide typically involves the reaction of 4-methylpiperazine with beta-alanine derivatives under specific conditions. One common method includes the use of coupling reagents such as hydroxybenzotriazole (HOBt) and N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride (EDC.HCl) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
N3-(4-Methylpiperazin-1-yl)-beta-alaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The piperazine ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
科学的研究の応用
N3-(4-Methylpiperazin-1-yl)-beta-alaninamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N3-(4-Methylpiperazin-1-yl)-beta-alaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
4-Methylpiperazine: A simpler analog with similar structural features.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: A more complex derivative with additional functional groups.
Uniqueness
N3-(4-Methylpiperazin-1-yl)-beta-alaninamide is unique due to its specific combination of a piperazine ring and an alaninamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
1385694-42-7 |
|---|---|
分子式 |
C10H20N4O5 |
分子量 |
276.293 |
IUPAC名 |
3-[(4-methylpiperazin-1-yl)amino]propanamide;oxalic acid |
InChI |
InChI=1S/C8H18N4O.C2H2O4/c1-11-4-6-12(7-5-11)10-3-2-8(9)13;3-1(4)2(5)6/h10H,2-7H2,1H3,(H2,9,13);(H,3,4)(H,5,6) |
InChIキー |
MTRVAXNUFVDVKX-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)NCCC(=O)N.C(=O)(C(=O)O)O |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


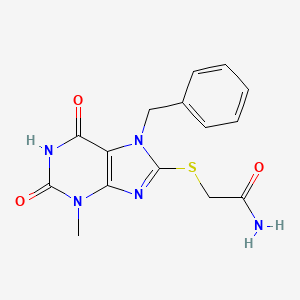
![6-(1H-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B2608788.png)
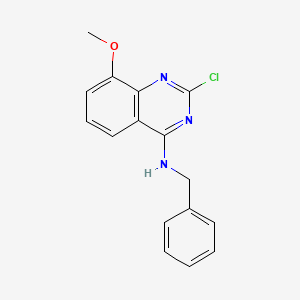

![5-[(2-Benzylphenyl)amino]pentanoic acid hydrochloride](/img/structure/B2608792.png)
![N-methyl-1-(4-{[(4-propylphenyl)sulfonyl]amino}benzoyl)piperidine-3-carboxamide](/img/structure/B2608794.png)

![3-[(4-Chlorophenyl)sulfonyl]-5-methoxyaniline](/img/structure/B2608798.png)
![1-{[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride](/img/structure/B2608799.png)
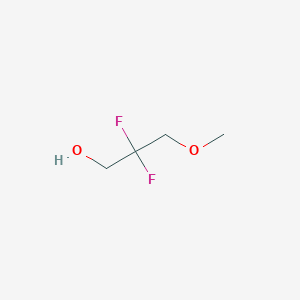
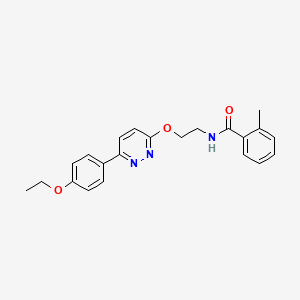

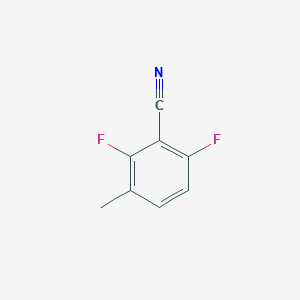
![1-Cyclohexyl-3-[4-(difluoromethoxy)phenyl]thiourea](/img/structure/B2608809.png)
